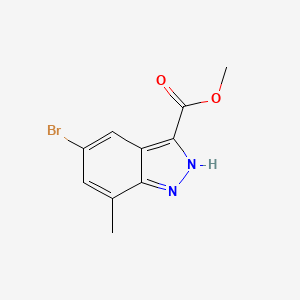

Methyl 5-bromo-7-methyl-2H-indazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

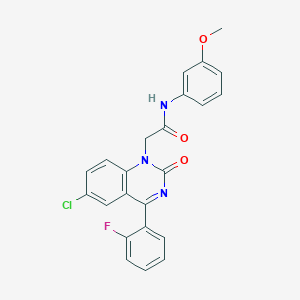

“Methyl 5-bromo-7-methyl-2H-indazole-3-carboxylate” is a chemical compound with the CAS number 1360963-85-4 . It is a type of indazole, which is a heterocyclic aromatic organic compound .

Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, such as “Methyl 5-bromo-7-methyl-2H-indazole-3-carboxylate”, has been a topic of research in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives, such as the compound , are important in the synthesis of various alkaloids . They play a significant role in cell biology and have been used in the treatment of various disorders, including cancer and microbial infections .

Anticancer Research

Indazole derivatives have been synthesized and evaluated for their in vitro antineoplastic activity against clinically isolated human cancer cell lines . This suggests potential applications of the compound in cancer research and treatment.

Antimicrobial Applications

Indazole derivatives have shown moderate-to-high activity against various test cultures of microbes, including Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli . This indicates potential use in the development of new antimicrobial agents.

Anti-inflammatory Research

Indazole derivatives have been used in the search for new anti-inflammatory drugs . They have shown promising results in experimental models, suggesting potential applications in the treatment of inflammatory conditions.

Antiviral Research

Indazole derivatives have been reported as potent antiviral agents . They have shown inhibitory activity against various viruses, indicating potential use in antiviral research and treatment.

Synthetic Cannabinoids

The compound could potentially be used in the synthesis of new synthetic cannabinoids . These substances have various applications, including recreational use and potential therapeutic uses, although their effects are not fully understood and they are subject to legal restrictions in many jurisdictions .

Future Directions

Indazole-containing heterocyclic compounds, such as “Methyl 5-bromo-7-methyl-2H-indazole-3-carboxylate”, have a wide variety of medicinal applications. Therefore, it is concluded that the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

Mechanism of Action

Target of Action

Indazole derivatives have been found to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .

Mode of Action

For instance, the inhibition of kinases can lead to the disruption of cell cycle progression, potentially leading to cell death .

Biochemical Pathways

Given the potential targets, it can be inferred that the compound may affect pathways related to cell cycle regulation and cell volume regulation .

Pharmacokinetics

The compound is predicted to have high gi absorption and is bbb permeant . . These properties suggest that the compound may have good bioavailability.

Result of Action

Given the potential targets, the compound may induce cell death by disrupting cell cycle progression .

Action Environment

It is generally recommended to handle the compound in a well-ventilated place, avoid contact with skin and eyes, and prevent the formation of dust and aerosols . These precautions suggest that the compound’s stability and efficacy may be affected by environmental conditions such as temperature, humidity, and light exposure.

properties

IUPAC Name |

methyl 5-bromo-7-methyl-2H-indazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-5-3-6(11)4-7-8(5)12-13-9(7)10(14)15-2/h3-4H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLRFPSNHLOXLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C(NN=C12)C(=O)OC)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Cyclopropyl-N-[[2-(dimethylamino)pyridin-3-yl]methyl]-5-fluoropyrimidin-4-amine](/img/structure/B2857845.png)

![(4,4-Difluorocyclohexyl)-[2-(5,6-dimethylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2857846.png)

![N-[2-[1-(2-cyclohexylethyl)benzimidazol-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2857848.png)

![N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2857849.png)

![N-[[2-(Trifluoromethylsulfanyl)phenyl]methyl]prop-2-enamide](/img/structure/B2857850.png)

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea](/img/structure/B2857857.png)

![1-(2-chlorobenzyl)-3-(3,4-dimethylphenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2857859.png)

![N-(4-iodophenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2857860.png)

![Methyl 6-isopropyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2857862.png)

![4-Amino-3-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2857865.png)